GDC-0349 (CAS 1207360-89-1) is a highly potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), targeting both the mTORC1 and mTORC2 complexes [1]. Structurally distinguished by an oxetane motif and a urea bioisostere, the compound achieves exceptional target affinity with an in vitro Ki of 3.8 nM. For procurement professionals and lead scientists, GDC-0349 represents a critical tool compound because it overcomes the pharmacokinetic and selectivity limitations of earlier mTOR modulators. It is specifically engineered to provide >790-fold selectivity against PI3K isoforms and lacks the cytochrome P450 (CYP) liabilities common to earlier generation kinase inhibitors, making it a benchmark material for rigorous in vivo efficacy studies and complex combination therapy screens [1].
Substituting GDC-0349 with classical rapalogs (e.g., rapamycin) or dual PI3K/mTOR inhibitors (e.g., GDC-0980 or PI-103) fundamentally compromises experimental integrity and therapeutic modeling [1]. Rapalogs are allosteric inhibitors that only block mTORC1; this incomplete blockade triggers a well-documented negative feedback loop via IRS1/2 that hyperactivates Akt (an mTORC2 target), paradoxically promoting cell survival[2]. Conversely, while dual PI3K/mTOR inhibitors suppress this feedback, their broad polypharmacology introduces significant off-target toxicity and confounds data when researchers need to isolate mTOR-specific dependencies[1]. Furthermore, substituting GDC-0349 with unoptimized early-generation ATP-competitive mTOR inhibitors introduces time-dependent CYP3A4 inhibition and rapid plasma clearance, which drastically skews pharmacokinetic profiles in in vivo combination studies[3].
GDC-0349 was engineered to decouple mTOR inhibition from PI3K blockade, a common challenge in kinase inhibitor development. Quantitative profiling demonstrates that GDC-0349 inhibits mTOR with a Ki of 3.8 nM while maintaining a >790-fold selectivity window over PI3Kα and showing less than 25% inhibition across 266 other kinases at 1 μM [1]. In contrast, dual inhibitors like PI-103 exhibit near-equivalent potency against PI3K isoforms (IC50 ~2-15 nM) and mTOR (IC50 ~30 nM) .
| Evidence Dimension | Selectivity ratio (mTOR vs PI3Kα) |
| Target Compound Data | >790-fold selectivity for mTOR over PI3K |
| Comparator Or Baseline | PI-103 (Dual inhibitor, ~0.1 to 1-fold selectivity) |
| Quantified Difference | >790x greater selectivity margin for GDC-0349 |
| Conditions | In vitro kinase binding assays |
Buyers requiring strict isolation of mTOR-dependent biology without confounding PI3K-mediated toxicity must procure GDC-0349 over dual-pathway inhibitors.
The structural incorporation of an oxetane ring in GDC-0349 significantly enhances its metabolic stability compared to earlier lead compounds. In murine pharmacokinetic models, GDC-0349 demonstrated a free plasma clearance rate of 100 mL/min/kg[1]. When evaluated against its direct precursor, Compound 1b, which suffered from rapid degradation (clearance of 1818 mL/min/kg in mice), GDC-0349 exhibits an approximately 18-fold improvement in clearance reduction [1].
| Evidence Dimension | Free plasma clearance in mice |
| Target Compound Data | 100 mL/min/kg |
| Comparator Or Baseline | Precursor Compound 1b (1818 mL/min/kg) |
| Quantified Difference | ~18-fold reduction in plasma clearance |
| Conditions | In vivo murine PK/PD study |
For in vivo xenograft studies, this optimized clearance profile ensures sustained therapeutic exposure, reducing dosing frequency and animal handling artifacts.
A critical procurement differentiator for GDC-0349 is its clean safety profile regarding metabolic enzymes and cardiac ion channels. While earlier generation mTOR inhibitors (such as Compound R12) exhibited time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), GDC-0349 is completely devoid of this liability [1]. Furthermore, GDC-0349 displays no hERG channel inhibition (IC50 > 100 μM), effectively eliminating the cardiotoxicity risks that plague many small-molecule kinase inhibitors [2].
| Evidence Dimension | Time-dependent CYP3A4 inhibition |
| Target Compound Data | Devoid of CYP3A4 inhibition |
| Comparator Or Baseline | Precursor Compound R12 (Exhibits time-dependent CYP3A4 inhibition) |
| Quantified Difference | Complete elimination of CYP interaction |
| Conditions | In vitro metabolic stability and hERG patch-clamp assays |
Procurement of GDC-0349 is essential for combination therapy screening, as its lack of CYP3A4 inhibition prevents artificial drug-drug interaction data.
Unlike first-generation rapalogs that selectively inhibit mTORC1, GDC-0349 acts as an ATP-competitive inhibitor that suppresses both mTORC1 and mTORC2 complexes. In vivo pharmacodynamic studies confirm that GDC-0349 effectively inhibits downstream markers for both complexes, including phospho-4EBP1 (mTORC1) and phospho-Akt at Ser473 (mTORC2) [1]. Rapamycin, by contrast, fails to inhibit mTORC2, which often leads to a compensatory hyperactivation of Akt signaling that can artificially promote tumor cell survival [2].
| Evidence Dimension | Phospho-Akt (Ser473) suppression |
| Target Compound Data | Strong suppression of p-Akt S473 |
| Comparator Or Baseline | Rapamycin (Induces or fails to suppress p-Akt S473) |
| Quantified Difference | Complete vs. partial mTOR pathway blockade |
| Conditions | In vivo PK/PD biomarker analysis |
Researchers must select GDC-0349 over rapalogs to achieve true mTOR pathway silencing without triggering compensatory survival mechanisms in oncology models.
Driven by its optimized free plasma clearance (100 mL/min/kg) and lack of hERG toxicity, GDC-0349 is the preferred mTOR inhibitor for sustained oral dosing in murine xenograft models (e.g., MCF7-neo/Her2 or A549 lung cancer models). It allows researchers to achieve tumor stasis without the rapid compound degradation seen in earlier precursors [1].
Because GDC-0349 is devoid of time-dependent CYP3A4 inhibition, it is an ideal candidate for combination screens (such as pairing with MEK inhibitors like GDC-0973). This ensures that any observed synergistic efficacy is due to true pathway convergence rather than pharmacokinetic drug-drug interactions [1].
With its >790-fold selectivity for mTOR over PI3Kα, GDC-0349 is perfectly suited for in vitro cellular assays designed to decouple mTOR-specific biological functions from the broader PI3K/Akt signaling network. This prevents the off-target phenotypic noise typically introduced by dual PI3K/mTOR inhibitors .